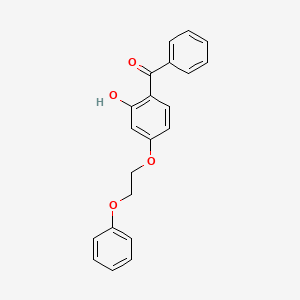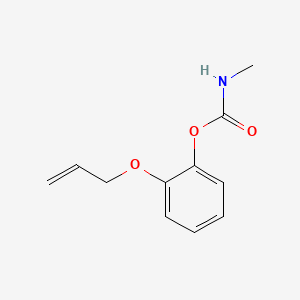
(2-prop-2-enoxyphenyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-prop-2-enoxyphenyl) N-methylcarbamate is an organic compound with the molecular formula C11H13NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a prop-2-enoxy group and an N-methylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-prop-2-enoxyphenyl) N-methylcarbamate typically involves the reaction of 2-prop-2-enoxyphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-prop-2-enoxyphenol and methyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process includes:
Raw Material Handling: Ensuring the purity and quality of starting materials.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion rates.
Product Isolation: Using industrial-scale purification methods such as distillation or crystallization.
Quality Control: Conducting rigorous quality checks to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
(2-prop-2-enoxyphenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of phenolic oxides.
Reduction: Formation of N-methylamine derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
科学的研究の応用
(2-prop-2-enoxyphenyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-prop-2-enoxyphenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes, leading to altered biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can affect cellular signaling and function.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
(2-prop-2-enoxyphenyl) N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
(2-prop-2-enoxyphenyl) N-butylcarbamate: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2-prop-2-enoxyphenyl) N-methylcarbamate is unique due to its specific substitution pattern and the presence of the N-methylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
4062-99-1 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(2-prop-2-enoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H13NO3/c1-3-8-14-9-6-4-5-7-10(9)15-11(13)12-2/h3-7H,1,8H2,2H3,(H,12,13) |
InChIキー |
RRCXOIBMSKRASZ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC=CC=C1OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


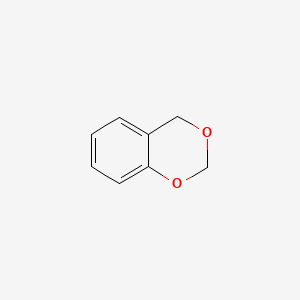
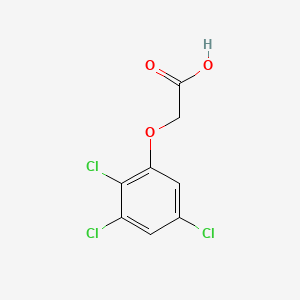
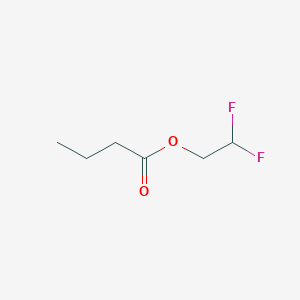
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
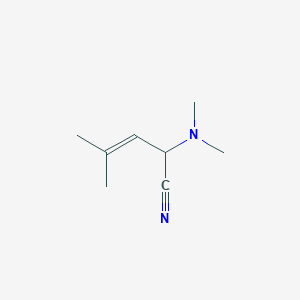
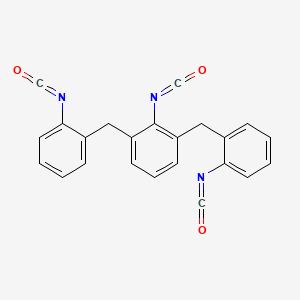
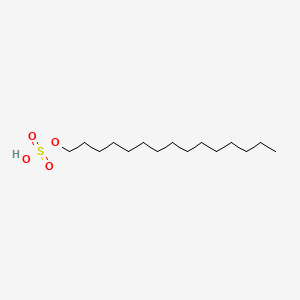
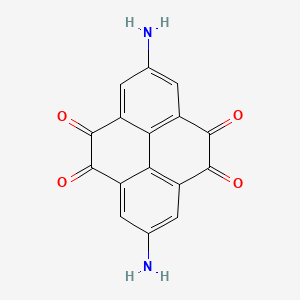
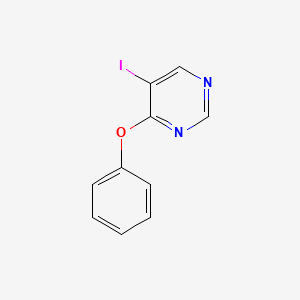
![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)
